molecular formula C6H14N2O2 B1212746 N-Etil-N-(4-hidroxibutil)nitrosamina CAS No. 54897-62-0

N-Etil-N-(4-hidroxibutil)nitrosamina

Número de catálogo: B1212746
Número CAS: 54897-62-0
Peso molecular: 146.19 g/mol
Clave InChI: SAWPRHGGVOPPSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBNO) is a nitrosamine compound that has been used in various research and laboratory experiments due to its versatile properties. It is a nitrosamine compound that has been used in various experiments due to its versatile properties. This compound is a derivative of N-nitrosodimethylamine (NDMA), which is a known carcinogen. EHBNO has been found to be less toxic than NDMA and is used in various experiments due to its unique properties.

Aplicaciones Científicas De Investigación

Investigación del Cáncer de Vejiga

N-Etil-N-(4-hidroxibutil)nitrosamina: se utiliza ampliamente en el estudio del cáncer de vejiga. Este compuesto es un carcinógeno conocido que puede inducir cáncer de vejiga en modelos animales, el cual se asemeja histológicamente a la tumorogénesis de la vejiga humana . Sirve como una herramienta invaluable para comprender las características morfológicas, biológicas y moleculares del cáncer de vejiga, proporcionando información sobre la progresión de la enfermedad y los posibles objetivos terapéuticos.

Modelos de Carcinogénesis Química

El compuesto es fundamental en la creación de modelos de carcinogénesis química. Los investigadores lo utilizan para estudiar el proceso por el cual las células normales se transforman en células cancerosas debido a la exposición química. Esta investigación es crucial para identificar sustancias carcinógenas y comprender sus mecanismos de acción .

Estudios de Mutagénesis

This compound: se ha demostrado que es mutagénico para ciertas cepas bacterianas en presencia de activación metabólica. Estos estudios son importantes para evaluar el potencial mutagénico de las sustancias químicas y sus derivados, lo cual es un aspecto crítico de las evaluaciones de seguridad en el desarrollo de medicamentos .

Estudios de Quimioprevención

Este compuesto también se utiliza en estudios de quimioprevención para evaluar la eficacia de varios agentes en la prevención del desarrollo del cáncer. Al inducir el cáncer de vejiga en modelos animales, los investigadores pueden probar posibles compuestos quimiopreventivos y evaluar su capacidad para inhibir o revertir el proceso carcinogénico .

Investigación Epidemiológica

Los estudios epidemiológicos utilizan This compound para comprender la correlación entre la exposición química y la incidencia del cáncer de vejiga. Estos estudios ayudan a identificar los factores de riesgo y formular políticas de salud pública para reducir la prevalencia del cáncer de vejiga .

Investigación de la Susceptibilidad Genética

El compuesto se utiliza para investigar los factores genéticos que pueden influir en la susceptibilidad de un individuo al cáncer de vejiga. Al estudiar las variaciones genéticas en poblaciones expuestas a This compound, los investigadores pueden identificar marcadores genéticos asociados con un mayor riesgo de desarrollar cáncer de vejiga .

Safety and Hazards

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a carcinogen and is very toxic if swallowed . It is also irritating to the skin and poses a risk of serious damage to the eyes . It is recommended to use explosion-proof equipment, avoid shock and friction, and avoid contact with skin, eyes, and clothing .

Direcciones Futuras

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is used in research for studying urinary bladder carcinogenesis and for evaluating new therapeutic strategies . It is a useful model for the study of urinary bladder tumors . Future research may focus on its potential applications in these areas.

Análisis Bioquímico

Biochemical Properties

N-Ethyl-N-(4-hydroxybutyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol/aldehyde dehydrogenase, which oxidizes the alcohol group of N-Ethyl-N-(4-hydroxybutyl)nitrosamine to form N-ethyl-N-(3-carboxypropyl)nitrosamine . This metabolic activation is crucial for its carcinogenic effects. Additionally, N-Ethyl-N-(4-hydroxybutyl)nitrosamine has been shown to interact with DNA, leading to mutations and subsequent cancer development .

Cellular Effects

N-Ethyl-N-(4-hydroxybutyl)nitrosamine has profound effects on various types of cells and cellular processes. It primarily targets urothelial cells in the bladder, causing DNA damage and mutations . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to increase the expression of inflammatory cytokines such as IL18 and IFNγ-responsive genes, which are associated with the early stages of malignant transformation in bladder cells . These changes contribute to the development and progression of bladder cancer.

Molecular Mechanism

The molecular mechanism of action of N-Ethyl-N-(4-hydroxybutyl)nitrosamine involves several key processes. Upon metabolic activation, the compound forms reactive intermediates that bind to DNA, causing mutations . These mutations can affect the expression of critical genes such as p53, RAS, and H19, which are involved in cell cycle regulation and apoptosis . Additionally, N-Ethyl-N-(4-hydroxybutyl)nitrosamine has been shown to induce oxidative stress and inflammation, further contributing to its carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-N-(4-hydroxybutyl)nitrosamine change over time. Initially, the compound induces a robust inflammatory response in the bladder, characterized by increased expression of inflammatory cytokines and immune cell infiltration . Over time, this inflammatory response is silenced, and the primary carcinoma progresses. Long-term exposure to N-Ethyl-N-(4-hydroxybutyl)nitrosamine leads to the development of high-grade, invasive bladder tumors . The stability and degradation of the compound in laboratory settings are also important factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of N-Ethyl-N-(4-hydroxybutyl)nitrosamine vary with different dosages in animal models. At lower doses, the compound induces urothelial hyperplasia and dysplasia, which are precursors to cancer . Higher doses lead to the formation of invasive urothelial carcinomas with a high mutational burden . Toxic or adverse effects, such as liver damage and systemic toxicity, have been observed at very high doses . These dosage-dependent effects are crucial for understanding the compound’s carcinogenic potential and for developing safe exposure limits.

Propiedades

IUPAC Name

N-ethyl-N-(4-hydroxybutyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWPRHGGVOPPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203384
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54897-62-0
Record name 4-(Ethylnitrosoamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54897-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[ethyl(nitroso)amino]butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYL-N-BUTAN-4-OL-NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BL5T2E6YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Reactant of Route 2
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Reactant of Route 5
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Reactant of Route 6
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Customer
Q & A

Q1: What makes certain species more susceptible to EHBN-induced bladder cancer than others?

A1: Research suggests that the varying susceptibilities of different species to EHBN-induced bladder cancer might be linked to differences in their metabolism of the compound. Specifically, the amount of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), a key carcinogenic metabolite of EHBN, excreted in urine varies between species. [] For example, mice primarily excrete the glycine conjugate of BCPN, the carcinogenic metabolite of the related compound BBN, which might explain their lower susceptibility compared to rats. []

Q2: How does EHBN compare to its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), in terms of bladder carcinogenicity in mice?

A2: EHBN demonstrates a similar level of carcinogenicity to BBN in the bladders of male BALB/c mice. Both compounds induce bladder cancers with comparable growth patterns, histological types (primarily transitional cell carcinoma), and invasive characteristics. [] Interestingly, EHBN appears to be more potent than BBN in inducing vascular tumors within the bladder wall. []

Q3: Does the presence of a pre-existing condition like cyclophosphamide-induced bladder injury affect EHBN-induced bladder carcinogenesis in mice?

A3: Interestingly, intraperitoneal injections of cyclophosphamide, known to induce bladder injury, do not seem to impact the incidence of bladder carcinomas or the development of vascular tumors in the bladder wall caused by EHBN in mice. []

Q4: How does the histological presentation of EHBN-induced bladder cancer differ between rats and mice?

A4: EHBN-induced bladder cancer presents differently in rats compared to mice. [] In rats, the induced tumors are predominantly papillary and non-invasive. [] Conversely, in mice, EHBN exposure leads to predominantly non-papillary and invasive tumors. [] This difference is further emphasized by the higher incidence of squamous cell carcinomas in mice exposed to EHBN, compared to rats. []

Q5: What is the role of uracil in EHBN-induced bladder carcinogenesis?

A5: Uracil, known to cause bladder cell proliferation, acts as a powerful enhancer in multi-stage bladder carcinogenesis models involving EHBN. [, ] Even at low doses, EHBN, in combination with uracil, significantly increases the incidence of pre-neoplastic lesions and promotes the development of papillary or nodular hyperplasia and papillomas in the bladder. []

Q6: How do gap junctional intercellular communication and connexin expression change during EHBN-induced bladder carcinogenesis?

A6: EHBN-induced bladder carcinogenesis in rats is associated with increased gap junctional intercellular communication capacity and upregulation of connexins 26 and 43. [] This finding challenges the conventional understanding of gap junctions and connexins as tumor suppressors, suggesting their potential role in promoting tumor growth in certain contexts. []

Q7: What is known about the long-term effects of exposure to low doses of EHBN in mice?

A7: Studies have shown that long-term exposure of male B6C3F1 mice to low doses of EHBN (0.025%) for periods extending to 36 weeks leads to a high incidence of invasive bladder cancers, primarily squamous cell carcinomas (68%). [] Notably, a significant proportion of these tumors exhibited aggressive behavior, with invasion into surrounding tissues like the prostate and even metastasis to the lungs. []

Q8: Can you elaborate on the specific types of invasive bladder cancers induced by EHBN in B6C3F1 mice?

A8: In a time-and dose-dependent study, B6C3F1 mice exposed to EHBN developed a significant number of invasive bladder cancers. [] These included 55 squamous cell carcinomas (SCCs), 25 transitional cell carcinomas (TCCs), and 1 adenocarcinoma. [] Notably, the SCCs were generally more aggressive, exhibiting higher anaplastic grade and more extensive invasion compared to TCCs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.